molecular formula C16H10N2O3 B2763890 (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid CAS No. 5953-32-2

(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid

Cat. No.: B2763890
CAS No.: 5953-32-2
M. Wt: 278.267
InChI Key: YDUAIHQZTBBMED-UHFFFAOYSA-N
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Description

“(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid” is a heterocyclic compound featuring a dibenzoindazolone core fused with an acetic acid moiety. The structure comprises:

  • Dibenzo[cd,g]indazolone: A bicyclic system formed by fusing two benzene rings with an indazole scaffold (a pyrazole fused to a benzene ring).
  • Acetic acid side chain: The carboxylic acid group at position 2 provides acidity and reactivity, enabling salt formation or conjugation with other molecules.

Properties

IUPAC Name

2-(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-13(20)8-18-12-7-3-6-11-14(12)15(17-18)9-4-1-2-5-10(9)16(11)21/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUAIHQZTBBMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by functionalization to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly at the indazole core, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups.

Scientific Research Applications

(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of “(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid” with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
This compound (hypothetical) ~C₁₆H₁₂N₂O₃ ~280 (estimated) Dibenzoindazolone core; ketone and carboxylic acid groups Kinase inhibition, anticancer agents (inference from indazole derivatives)
2-(6-Bromo-1H-indazol-3-yl)acetic acid C₉H₇BrN₂O₂ 255.07 Bromine substituent at position 6; simpler indazole-acetic acid structure Drug intermediate (e.g., bromine enhances electrophilicity for cross-coupling reactions)
(5-cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetic acid (CAS 82232-21-1) C₁₉H₁₄N₃O₃ ~332.34 Pyridazinone core with cyano and phenyl groups; planar structure Agrochemicals or enzyme inhibitors (cyano group modulates electronic properties)
2-(4-(But-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid C₁₀H₁₂N₂O₃ 208.21 Pyrimidinone core; alkenyl side chain Polymer precursors (alkenyl group enables polymerization)
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid C₁₀H₈ClNO₄ 241.63 Benzooxazinone core; chlorine substituent Antimicrobial agents (chlorine enhances lipophilicity and membrane penetration)

Key Structural and Functional Differences :

Pyrimidinone () and pyridazinone () cores lack fused aromatic rings, reducing planarity but improving solubility .

Substituents: Bromo () and chloro () groups enhance electrophilicity for nucleophilic substitution reactions, useful in medicinal chemistry . Cyano () and phenyl groups () alter electronic density, affecting redox properties and metabolic stability .

Acetic Acid Moiety :

  • The carboxylic acid group enables salt formation (improving bioavailability) or conjugation with targeting moieties (e.g., peptides) .

Biological Activity

(6-Oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and implications for therapeutic applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural complexity of this compound allows for various derivatives, which can enhance its biological activity.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, analogs have shown good performance in total antioxidant capacity assays and free radical scavenging assays, indicating their potential in mitigating oxidative stress in biological systems .

Antimicrobial Properties

The compound has demonstrated notable antibacterial activity against various strains. Specifically, derivatives have been reported with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting strong antimicrobial potential .

Cytotoxic Effects

In cytotoxicity assessments using the Brine Shrimp Lethality test, several analogs of this compound exhibited significant lethality with LC50 values around 5.7 μg/mL, indicating their potential as anticancer agents . The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Protein Kinase Inhibition

Studies have highlighted the compound's ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer progression. The inhibition zones observed in assays ranged from 6 mm to 10.5 mm, showcasing its potential as a therapeutic agent targeting kinase-related pathways .

Case Study 1: Antioxidant and Antimicrobial Evaluation

A study conducted on a series of indole acetic acid derivatives revealed that compounds similar to this compound exhibited significant antioxidant and antimicrobial activities. The findings demonstrated that these compounds could serve as lead candidates for developing new antioxidant and antimicrobial therapies .

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies involving colorectal adenocarcinoma cells showed that certain derivatives of this compound significantly reduced cell viability. The most potent derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin and cisplatin, indicating their potential utility in cancer treatment .

Research Findings Summary

Activity Effect Reference
AntioxidantSignificant free radical scavenging
AntibacterialMIC = 3.12 μg/mL against P. aeruginosa
CytotoxicityLC50 = 5.7 μg/mL in Brine Shrimp test
Protein Kinase InhibitionInhibition zones: 6–10.5 mm

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